molecular formula C12H16BF2NO2 B1446108 (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid CAS No. 1704069-62-4

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No. B1446108
M. Wt: 255.07 g/mol
InChI Key: DJEHDFUPGWWFGH-UHFFFAOYSA-N
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Description

“(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of “(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is C12H16BF2NO2 . The molecular weight is 255.07 .


Chemical Reactions Analysis

This compound is involved in the Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. It also participates in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Application Summary : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is highly valued due to its mild and functional group tolerant reaction conditions, along with the use of stable, readily prepared, and generally environmentally benign organoboron reagents .
  • Methods of Application : The Suzuki–Miyaura coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
  • Results or Outcomes : This reaction has been extensively applied in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Synthesis of Organoboron Compounds

  • Scientific Field : Organic Synthesis .
  • Application Summary : Boronic acids, such as isopropenylboronic acid pinacol ester, are used as reagents in the synthesis of organoboron compounds .
  • Methods of Application : These compounds are typically prepared through reactions involving boronic acids and appropriate organic substrates .
  • Results or Outcomes : The resulting organoboron compounds are valuable intermediates in organic synthesis, including Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions .

Synthesis of Fluorinated Biaryl Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : Boronic acids can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
  • Methods of Application : The reaction involves the coupling of a boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst .
  • Results or Outcomes : The resulting fluorinated biaryl derivatives have potential applications in medicinal chemistry due to the unique properties of fluorine .

Synthesis of Flurodiarylmethanols

  • Scientific Field : Organic Chemistry .
  • Application Summary : Boronic acids can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
  • Methods of Application : The reaction involves the coupling of a boronic acid with an aryl aldehyde in the presence of a nickel catalyst .
  • Results or Outcomes : The resulting flurodiarylmethanols can be used as intermediates in the synthesis of various organic compounds .

Drug Design and Delivery

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
  • Methods of Application : These compounds can be incorporated into drug molecules to enhance their properties or used in drug delivery systems to improve the delivery of drugs to their target sites .
  • Results or Outcomes : The use of boronic acids in drug design and delivery can potentially lead to more effective and targeted treatments .

Neutron Capture Therapy

  • Scientific Field : Medical Physics .
  • Application Summary : Boronic acids and their esters are particularly suitable as boron-carriers for neutron capture therapy .
  • Methods of Application : In neutron capture therapy, boron-containing compounds are introduced into cancer cells and then irradiated with neutrons. The boron atoms capture the neutrons and undergo fission, producing alpha particles that kill the cancer cells .
  • Results or Outcomes : Neutron capture therapy can potentially provide a highly targeted treatment for cancer .

Future Directions

The future directions for the use of this compound could include further development of its synthesis process and exploration of its potential applications in organic synthesis . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties.

properties

IUPAC Name

[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEHDFUPGWWFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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